molecular formula C16H20N2O4 B1617267 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- CAS No. 28537-73-7

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-

Cat. No.: B1617267
CAS No.: 28537-73-7
M. Wt: 304.34 g/mol
InChI Key: VXPOITUJBTZGNG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are characterized by the presence of two maleimide groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- typically involves the reaction of maleic anhydride with a diamine, followed by cyclization to form the maleimide groups. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the maleimide groups to succinimide groups.

    Substitution: Nucleophilic substitution reactions can occur at the maleimide groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted maleimides and succinimides, which have applications in different fields.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: The compound is employed in the study of protein-protein interactions due to its ability to form stable covalent bonds with thiol groups in proteins.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: The compound is used in the production of high-performance materials such as adhesives, coatings, and composites.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- involves the formation of covalent bonds with nucleophilic groups in target molecules. The maleimide groups react with thiol or amine groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and conjugation reactions.

Comparison with Similar Compounds

  • 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
  • 1H-Pyrrole-2,5-dione, 1,1’-(1,3-phenylenebis(methylene))bis-
  • 1H-Pyrrole-2,5-dione, 1,1’-(hexane-1,6-diyl)bis-

Comparison: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is unique due to its longer aliphatic chain, which imparts greater flexibility and lower rigidity compared to its aromatic counterparts. This flexibility makes it particularly useful in applications requiring materials with enhanced mechanical properties and elasticity.

Properties

IUPAC Name

1-[8-(2,5-dioxopyrrol-1-yl)octyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-13-7-8-14(20)17(13)11-5-3-1-2-4-6-12-18-15(21)9-10-16(18)22/h7-10H,1-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOITUJBTZGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341511
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-73-7
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was carried out using maleic anhydride (14.27 g, 146 mmol), 1,8-octanediamine (10.0 g, 69.3 mmol), sodium acetate (1.14 g, 13.9 mmol) and acetic anhydride (15.57 g, 153 mmol). The resulting compound was purified by column chromatography (98:2 DCM:EtOAc), and the product obtained as a white solid (5.2 g/25%).
Quantity
14.27 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
15.57 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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